1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester
CAS No.: 650616-19-6
Cat. No.: VC16933936
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650616-19-6 |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | ethyl 2-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C16H19NO2/c1-4-19-16(18)15-11(2)12(3)17-14(15)10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3 |
| Standard InChI Key | OMTKWFOCLJZEFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)C)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The systematic IUPAC name ethyl 4,5-dimethyl-2-(phenylmethyl)-1H-pyrrole-3-carboxylate denotes a pyrrole ring substituted with three distinct functional groups (Figure 1). Key structural attributes include:
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Pyrrole core: A five-membered aromatic heterocycle with nitrogen at position 1.
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4,5-Dimethyl groups: Methyl substituents at positions 4 and 5 enhance steric bulk and influence electronic properties.
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2-Phenylmethyl (benzyl) group: Introduces aromaticity and potential π-π stacking interactions.
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3-Ethyl ester: A carboxylic acid ester at position 3, enhancing solubility in organic solvents.
Molecular Formula and Weight
The molecular formula is C₁₇H₁₉NO₂, with a calculated molecular weight of 269.34 g/mol. This aligns with analogs such as ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (PubChem CID 137478), which has a molecular weight of 167.20 g/mol . The additional benzyl group accounts for the increased mass.
Spectroscopic Data
While experimental NMR and MS data for this compound are unavailable, analogous pyrrole esters exhibit characteristic signals:
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¹H NMR: Pyrrole protons resonate at δ 6.0–7.0 ppm, methyl groups at δ 1.5–2.5 ppm, and ethyl ester protons at δ 1.2–4.3 ppm .
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¹³C NMR: The carbonyl carbon of the ester typically appears near δ 165–170 ppm .
Synthesis and Reactivity
Hantzsch Pyrrole Synthesis
The Hantzsch reaction, which condenses β-ketoesters, amines, and α-haloketones, is a plausible route for synthesizing this compound . For example:
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β-Ketoester: Ethyl acetoacetate could serve as the β-ketoester precursor.
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Amine: Ammonia or a primary amine facilitates pyrrole ring formation.
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α-Haloketone: A benzyl-substituted α-bromoketone (e.g., phenacyl bromide derivatives) introduces the 2-phenylmethyl group.
A continuous flow synthesis approach, as demonstrated for pyrrole-3-carboxylic acids , could be adapted to improve yield and purity. The generated HBr in situ may assist in ester hydrolysis or subsequent functionalization.
Post-Synthetic Modifications
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Ester hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid using aqueous base, enabling further derivatization into amides or salts .
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Benzyl group functionalization: Hydrogenolysis of the benzyl group could yield a free pyrrole, though steric hindrance from the 4,5-dimethyl groups may limit reactivity .
Physicochemical Properties
Predicted Properties
| Property | Value | Method |
|---|---|---|
| Boiling point | 420–450°C | Estimated |
| Density | 1.15–1.25 g/cm³ | Predicted |
| LogP (lipophilicity) | 3.2–3.8 | Computational |
| Solubility | Insoluble in water; soluble in DMSO, ethanol | Analog data |
Stability
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Thermal stability: Pyrrole derivatives are generally stable up to 200°C but may decompose at higher temperatures.
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Light sensitivity: Aromatic systems like the benzyl group may necessitate storage in amber containers to prevent photodegradation .
Applications and Industrial Relevance
Pharmaceutical Development
Pyrrole-3-carboxylates are key intermediates in drug discovery. For example:
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Cholecystokinin antagonists: Analogous compounds inhibit gastrointestinal hormone receptors .
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Neurological agents: The benzyl group may enhance blood-brain barrier permeability, targeting conditions like epilepsy or anxiety .
Material Science
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Conductive polymers: Pyrrole esters are precursors to electroactive polymers used in sensors and organic electronics .
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Coordination chemistry: The nitrogen lone pair can coordinate to metals, forming complexes for catalytic applications .
Agricultural Chemistry
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